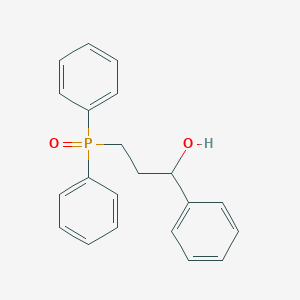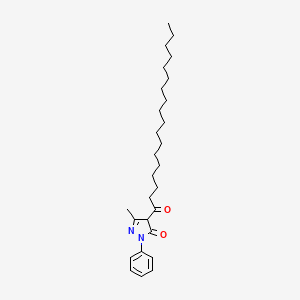
2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid is a complex organic compound that features an indole ring substituted with a bromine atom at the 5-position, an oxoacetamido group, and a phenylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid typically involves multiple steps. One common approach is the Fischer indole synthesis followed by N-alkylation. The process begins with the reaction of phenylhydrazine and a carbonyl compound to form the indole core. The bromination of the indole at the 5-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The oxoacetamido group is introduced through an acylation reaction, and the final step involves the coupling of the indole derivative with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The oxoacetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(2-(5-Bromo-1H-indol-3-yl)-2-aminoacetamido)-3-phenylpropanoic acid.
Substitution: Formation of 2-(2-(5-substituted-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid derivatives.
科学的研究の応用
2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
作用機序
The mechanism of action of 2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and oxoacetamido group may enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
2-(5-Bromo-1H-indol-3-yl)acetamide: Shares the indole and bromine moieties but lacks the oxoacetamido and phenylpropanoic acid groups.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains a similar indole core but with different substituents and functional groups .
Uniqueness
2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxoacetamido group and the phenylpropanoic acid moiety distinguishes it from other indole derivatives, providing unique opportunities for chemical modifications and applications.
特性
分子式 |
C19H15BrN2O4 |
|---|---|
分子量 |
415.2 g/mol |
IUPAC名 |
2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H15BrN2O4/c20-12-6-7-15-13(9-12)14(10-21-15)17(23)18(24)22-16(19(25)26)8-11-4-2-1-3-5-11/h1-7,9-10,16,21H,8H2,(H,22,24)(H,25,26) |
InChIキー |
BGVUEMFLCLYMKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)

![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)








![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
